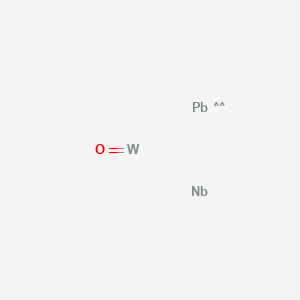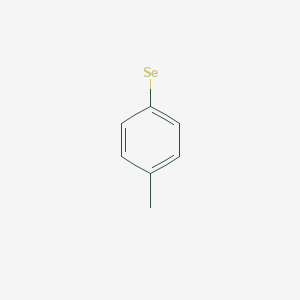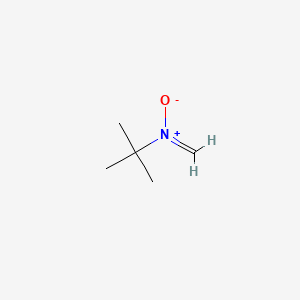
2-Propanamine, 2-methyl-N-methylene-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, 2-methyl-N-methylene-, N-oxide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.1469 g/mol . This compound is a derivative of amine oxides, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-methylene-, N-oxide typically involves the oxidation of the corresponding amine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (RCOOOH) . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is usually purified through distillation or crystallization techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanamine, 2-methyl-N-methylene-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCOOOH).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield the corresponding amine.
Aplicaciones Científicas De Investigación
2-Propanamine, 2-methyl-N-methylene-, N-oxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, 2-methyl-N-methylene-, N-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine, N-methyl-: Another amine derivative with similar structural features but different chemical properties.
2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide: A related compound with a phenylmethylene group, offering different reactivity and applications.
2-Propanamine, N-methyl-N-nitroso-: Contains a nitroso group, leading to distinct chemical behavior and uses.
Uniqueness
2-Propanamine, 2-methyl-N-methylene-, N-oxide is unique due to its specific N-oxide functional group, which imparts distinct redox properties and reactivity. This makes it valuable in various chemical transformations and industrial applications.
Propiedades
Número CAS |
41012-82-2 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
N-tert-butylmethanimine oxide |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6(4)7/h4H2,1-3H3 |
Clave InChI |
PVMBWGUNDZTWEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[N+](=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


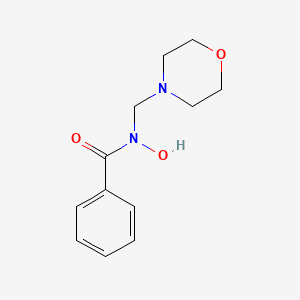
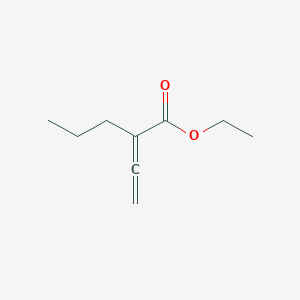
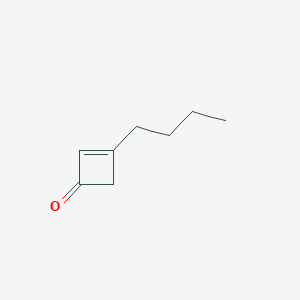
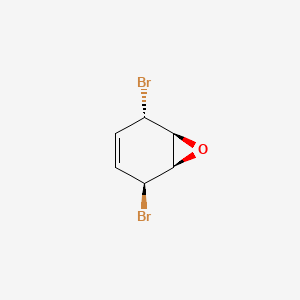

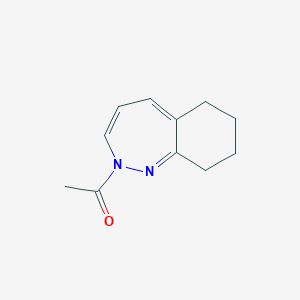

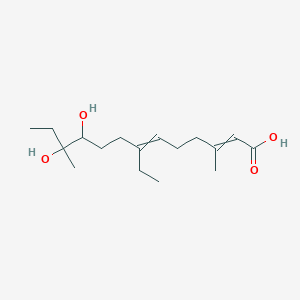

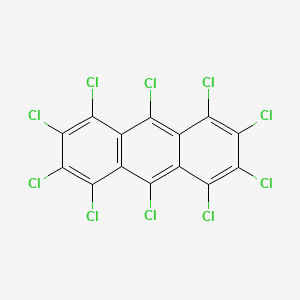
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)

